molecular formula C16H23NO5 B12097979 Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester

Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester

Cat. No.: B12097979
M. Wt: 309.36 g/mol
InChI Key: STJDWDPSPVUAKH-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a methoxy group at the C-3 position, a 3-(4-morpholinyl)propoxy substituent at C-4, and a methyl ester at the carboxyl group. Its molecular formula is C₁₆H₂₁NO₅, with a molecular weight of 307.34 g/mol. It has been synthesized via multi-step procedures starting from 3-hydroxy-4-methoxybenzoic acid methyl ester, achieving a total yield of 34.81% under optimized conditions .

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

methyl 3-methoxy-4-(3-morpholin-4-ylpropoxy)benzoate

InChI

InChI=1S/C16H23NO5/c1-19-15-12-13(16(18)20-2)4-5-14(15)22-9-3-6-17-7-10-21-11-8-17/h4-5,12H,3,6-11H2,1-2H3

InChI Key

STJDWDPSPVUAKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OCCCN2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester typically involves multiple steps:

    Starting Materials: The synthesis begins with benzoic acid, which is first converted to its methyl ester derivative.

    Propoxylation: The propoxy group is introduced via an etherification reaction, where the benzoic acid derivative reacts with 3-chloropropanol in the presence of a base.

    Morpholinyl Substitution: Finally, the morpholinyl group is introduced through a nucleophilic substitution reaction, where the propoxy derivative reacts with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the methylation, etherification, and substitution reactions.

    Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.

    Quality Control: Analytical methods like NMR, HPLC, and LC-MS are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically affecting the methoxy or morpholinyl groups.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

The compound is explored for its potential therapeutic applications, particularly in drug development. Its structural features make it a candidate for designing molecules with specific biological targets.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester involves its interaction with specific molecular targets. The methoxy and morpholinyl groups can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Substituent Flexibility: The target compound’s morpholinylpropoxy chain enhances solubility compared to glucopyranosyloxy (bulky sugar moiety in ) or trimethylsilyl (volatile in ) groups.
  • Bioactivity: While the glucopyranosyloxy derivative exhibits cytotoxicity in Pancratium maritimum , the target compound’s role in ZD1839 synthesis suggests utility in kinase inhibition .
  • Synthetic Accessibility : The target compound’s synthesis (34.81% yield) is more efficient than the nine-step route for ZD1839 derivatives , contrasting with the one-pot thiazole synthesis (84–92% yields) reported in .

Physicochemical Properties

Property Target Compound 3-Methoxy-4-glucopyranosyloxy Analog Nitro-Morpholinyl Analog
LogP 2.1 (predicted) -1.5 (highly polar) 1.8
Water Solubility Moderate High Low
Melting Point 98–102°C 165–168°C 120–124°C

Biological Activity

Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester (CAS No. 944833-61-8) is a synthetic compound that has garnered interest in various biological applications due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant research findings.

  • Molecular Formula : C16H23NO5
  • Molecular Weight : 309.36 g/mol
  • Structure : The compound features a benzoic acid core with a methoxy group and a morpholine-linked propoxy side chain, which may influence its biological interactions.

Research indicates that benzoic acid derivatives can modulate various biological pathways:

  • Proteostasis Network Modulation : Studies have shown that certain benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). For example, compounds similar to 3-methoxy-4-[3-(4-morpholinyl)propoxy]-methyl ester have been found to activate cathepsins B and L, critical components in protein degradation processes .
  • Antioxidant Activity : Benzoic acid derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of aging and neurodegenerative diseases .
  • Antimicrobial Properties : Some studies have reported the antimicrobial effects of benzoic acid derivatives against various pathogens, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of benzoic acid derivatives related to the compound :

Activity Effect Observed Reference
Proteasome ActivationEnhanced chymotrypsin-like activity by up to 467%
Cathepsin ActivationSignificant activation of cathepsins B and L
Antioxidant ActivityProtection against oxidative damage in fibroblasts
Antimicrobial EffectsInhibition of bacterial growth in vitro

Case Studies

  • Cell-Based Assays : In a study evaluating the effects of various benzoic acid derivatives on human foreskin fibroblasts, it was observed that compounds exhibiting structural similarities to 3-methoxy-4-[3-(4-morpholinyl)propoxy]-methyl ester significantly enhanced proteasomal activity without cytotoxic effects at tested concentrations .
  • In Silico Studies : Computational analyses indicated that these compounds could act as effective binders to key enzymes involved in protein degradation, supporting their potential as therapeutic agents for age-related decline in proteostasis .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for resolving structural isomers of methoxy-substituted benzoic acid esters?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases or polarimetric detection is effective for separating isomers like 3-methoxy-4-alkoxy benzoate derivatives. For example, isomers of "Benzoic acid, methoxy-, methyl ester" (CAS not specified) were resolved using retention time differences (1.00 vs. 1.22) under reversed-phase conditions . Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}-NMR, can distinguish substituent positions via chemical shifts (e.g., 3,4-dimethoxy vs. 3-methoxy-4-alkoxy groups).

Q. How can the morpholinylpropoxy side chain influence the compound’s solubility and reactivity?

  • Methodological Answer : The 3-(4-morpholinyl)propoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to morpholine’s tertiary amine and ether moieties. Reactivity is modulated by the electron-donating propoxy linker, which can stabilize intermediates during nucleophilic substitutions. Comparative studies on morpholine-containing analogs (e.g., 4-benzylmorpholine derivatives) suggest improved stability in acidic conditions compared to non-cyclic amines .

Q. What spectroscopic methods are validated for characterizing this compound’s purity?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups (ester C=O stretch at ~1700–1750 cm1^{-1}, morpholine C-N stretch at ~1100 cm1^{-1}). Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., exact mass 370.4 g/mol for morpholine derivatives) . High-resolution mass spectrometry (HRMS) is critical for distinguishing isotopic patterns in halogenated analogs .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound’s morpholine moiety?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) reveal the morpholine ring’s electron-rich nature, with localized HOMO orbitals on the nitrogen atom. This predicts nucleophilic reactivity at the propoxy oxygen, validated by experimental substitution reactions in analogs like 3-methoxy-4-[3-(2-oxo-oxazolidinyl)propoxy]benzaldehyde . Comparative studies with piperidine-containing analogs show reduced electrophilicity due to morpholine’s oxygen atom .

Q. What synthetic strategies mitigate side reactions during esterification of the 3-methoxy-4-hydroxy precursor?

  • Methodological Answer : Protecting the phenolic -OH group (e.g., using tert-butyldimethylsilyl chloride) before esterification minimizes unwanted alkylation. For example, methyl ester formation via Mitsunobu reaction (DEAD/PPh3_3) with methanol achieves >90% yield in similar substrates like methyl 3-(4-methoxybenzoyl)propionate . Post-synthesis deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxy group without degrading the morpholine ring .

Q. How does the compound’s stability vary under oxidative vs. reductive conditions?

  • Methodological Answer : Under oxidative conditions (e.g., KMnO4_4/H2_2SO4_4), the propoxy chain may cleave, yielding 3-methoxy-4-hydroxybenzoic acid. In contrast, reductive environments (NaBH4_4/MeOH) selectively reduce ester carbonyls to alcohols in analogs like 3-methoxy-4-[3-(2-oxo-oxazolidinyl)propoxy]benzyl alcohol . Stability studies in morpholine-containing pharmaceuticals suggest pH-dependent degradation, with optimal stability at pH 6–7 .

Q. What are the challenges in quantifying this compound in biological matrices using LC-MS/MS?

  • Methodological Answer : Matrix effects from proteins and lipids require solid-phase extraction (SPE) with C18 cartridges prior to analysis. Deuterated internal standards (e.g., d3_3-methyl ester) improve quantification accuracy. For example, a validated LC-MS/MS method for similar esters achieved a limit of detection (LOD) of 0.1 ng/mL using positive-ion multiple reaction monitoring (MRM) .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility How to reconcile conflicting values?

  • Methodological Answer : Solubility variations may arise from polymorphic forms or residual solvents. For instance, NIST data for methyl 4-(acetyloxy)-3-methoxybenzoate shows 25 mg/mL in methanol, while independent studies report 18 mg/mL due to crystallinity differences . X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can identify polymorphs and guide solvent selection .

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